2-Hydroxyethyl 2,2-dimethylbutanoate

Catalog No.
S3357984
CAS No.
25249-16-5
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl 2,2-dimethylbutanoate

CAS Number

25249-16-5

Product Name

2-Hydroxyethyl 2,2-dimethylbutanoate

IUPAC Name

2-hydroxyethyl 2,2-dimethylbutanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-4-8(2,3)7(10)11-6-5-9/h9H,4-6H2,1-3H3

InChI Key

CRUFITZJZGASJI-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)OCCO

Canonical SMILES

CCC(C)(C)C(=O)OCCO

Biocompatibility and Drug Delivery

PHEMA is a biocompatible polymer, meaning it is well-tolerated by living tissues and does not elicit a significant immune response []. This property makes it highly attractive for various biomedical applications, including drug delivery systems. Researchers have explored PHEMA-based hydrogels for controlled release of drugs, offering several advantages:

  • Tunable properties: PHEMA hydrogels can be modified to control the rate of drug release by adjusting the crosslinking density and incorporating specific functional groups [].
  • Biodegradability: Certain PHEMA derivatives can be designed to degrade over time, minimizing the need for surgical removal after drug delivery [].
  • Targeting: PHEMA hydrogels can be functionalized with targeting molecules to deliver drugs to specific tissues or cells [].

Tissue Engineering and Regeneration

PHEMA's ability to support cell growth and adhesion makes it valuable in tissue engineering and regeneration research. Studies have investigated PHEMA-based scaffolds for:

  • Cartilage regeneration: PHEMA scaffolds have been shown to promote the growth and differentiation of chondrocytes, the cells that form cartilage [].
  • Bone regeneration: PHEMA-based composites have been explored for bone tissue engineering, providing a supportive structure for bone cell growth [].
  • Skin regeneration: PHEMA hydrogels have been used as artificial skin substitutes to promote wound healing and skin regeneration [].

Other Scientific Research Applications

Beyond drug delivery and tissue engineering, PHEMA finds applications in various scientific research fields:

  • Cell culture: PHEMA coatings are used on cell culture plates to prevent cell adhesion, facilitating the study of specific cell types [].
  • Biosensors: PHEMA hydrogels can be incorporated into biosensors for the detection of various biological molecules due to their ability to swell and shrink in response to specific stimuli [].
  • Microgels: PHEMA microgels are microscopic, crosslinked polymer particles with unique properties useful in drug delivery, diagnostics, and separation technologies [].

2-Hydroxyethyl 2,2-dimethylbutanoate is an organic compound characterized by its ester functional group and is known for its unique structure, which includes a hydroxyl group and a branched alkyl chain. This compound has the molecular formula C8H16O3 and a molecular weight of approximately 160.21 g/mol. It is typically a colorless liquid with a pleasant odor, exhibiting moderate solubility in water and good solubility in organic solvents. The compound is notable for its low volatility and relatively high boiling point of 189 °C at atmospheric pressure, making it suitable for various applications in chemical synthesis and materials science .

The primary mechanism of action of pHEMA is related to its hydrophilicity and ability to form hydrogels. The hydroxyl groups on the polymer chain interact with water molecules, creating a three-dimensional network that can absorb significant amounts of water. This property makes pHEMA hydrogels biocompatible and suitable for various applications, such as:

  • Drug delivery: pHEMA hydrogels can encapsulate and release drugs in a controlled manner [].
  • Tissue engineering: pHEMA scaffolds can provide a supportive environment for cell growth and tissue regeneration [].
  • Contact lenses: pHEMA hydrogels are a common material used in soft contact lenses due to their biocompatibility and water content, which allows for oxygen permeability to the cornea [].

pHEMA is generally considered a safe material with low toxicity []. However, some potential hazards exist:

  • Dust inhalation: Inhalation of pHEMA dust can irritate the respiratory tract.
  • Improperly processed pHEMA: Unreacted HEMA monomer or impurities from the synthesis process can be present in pHEMA and may cause irritation or allergic reactions [].

The chemical reactivity of 2-Hydroxyethyl 2,2-dimethylbutanoate primarily involves esterification and hydrolysis reactions. Under acidic or basic conditions, the ester can undergo hydrolysis to yield the corresponding alcohol (2-hydroxyethyl alcohol) and the acid (2,2-dimethylbutanoic acid). Additionally, it can participate in transesterification reactions with other alcohols, leading to the formation of different esters.

Synthesis of 2-Hydroxyethyl 2,2-dimethylbutanoate can be achieved through several methods:

  • Esterification: Reacting 2-hydroxyethyl alcohol with 2,2-dimethylbutanoic acid in the presence of an acid catalyst.
  • Transesterification: Using another ester as a reactant to produce 2-Hydroxyethyl 2,2-dimethylbutanoate.
  • Direct Alkylation: Involves alkylating a hydroxyl group with an appropriate alkyl halide under basic conditions.

These methods can be optimized based on the desired yield and purity of the final product.

The applications of 2-Hydroxyethyl 2,2-dimethylbutanoate span various industries:

  • Polymer Production: It serves as a monomer in the synthesis of polymers and copolymers.
  • Coatings and Adhesives: Used in formulations for coatings due to its favorable chemical properties.
  • Pharmaceuticals: Potentially useful in drug delivery systems due to its biocompatibility.
  • Cosmetics: Employed as an ingredient in cosmetic formulations for its emollient properties.

Several compounds share structural similarities with 2-Hydroxyethyl 2,2-dimethylbutanoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
Ethyl 3-hydroxy-2,2-dimethylbutanoateContains an ethyl group instead of hydroxyethylExhibits different solubility characteristics
2-Hydroxyethyl methacrylateContains a methacrylate functional groupWidely used in polymerization processes
Butyl acrylateHas a butyl group and an acrylate functionKnown for flexibility in polymer applications

Each of these compounds has distinct properties that make them suitable for specific applications while sharing similar functional groups that influence their reactivity and utility.

XLogP3

1.2

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, homopolymer: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-19

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